Fmoc-D-Homocit-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

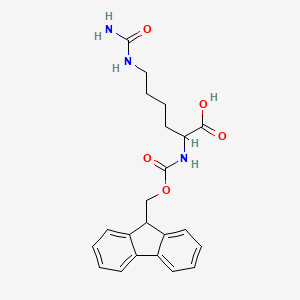

IUPAC Name |

6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZUCXPETVPQIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-Homocit-OH chemical structure and properties

An In-Depth Technical Guide to Fmoc-D-Homocit-OH: Properties, Synthesis, and Applications

Introduction

This compound is a non-canonical, protected amino acid derivative that serves as a critical building block for the chemical synthesis of peptides. Its structure comprises three key features: the D-enantiomeric configuration of the alpha-carbon, the homocitrulline side chain, and the Nα-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group. The D-configuration confers resistance to enzymatic degradation by proteases, a highly desirable trait for enhancing the in vivo stability and bioavailability of peptide-based therapeutics.

The homocitrulline residue, an analog of citrulline with an additional methylene group in its side chain, is of significant biological interest. It is formed in vivo through a post-translational modification of lysine residues known as carbamylation.[1] This modification has been implicated as an antigenic target in autoimmune diseases, notably Rheumatoid Arthritis (RA), and is emerging as a source of neoantigens for cancer immunotherapy.[1][2]

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. It details the molecule's physicochemical properties, provides a field-proven protocol for its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS), and explores the functional significance of the resulting homocitrullinated peptides in biomedical research.

Physicochemical Properties

The effective use of this compound in peptide synthesis begins with a thorough understanding of its fundamental chemical and physical properties. These characteristics dictate its handling, storage, and behavior during synthetic protocols.

The core structure consists of a D-homocitrulline molecule where the alpha-amino group is protected by the bulky, base-labile Fmoc group. This protection is essential to prevent self-polymerization and to direct the reaction to the C-terminal carboxyl group during peptide bond formation.[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 201485-38-3 | [4][5][6] |

| Molecular Formula | C₂₂H₂₅N₃O₅ | [4][5] |

| Molecular Weight | 411.45 g/mol | [4][7] |

| Synonyms | Fmoc-D-hCit-OH, Fmoc-D-homocitrulline | [5] |

| Appearance | White to off-white powder | [8] |

| Storage | -20°C, keep desiccated | [9] |

Solubility: While specific quantitative solubility data for this compound is not extensively published, its solubility profile is comparable to other Fmoc-protected amino acids. It is readily soluble in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[8][10] Achieving complete dissolution in the coupling solvent is paramount for reaction efficiency; poor solubility can lead to incomplete acylation, resulting in deletion sequences and challenging purifications.[11] Gentle warming or sonication may be employed to facilitate dissolution if necessary.[11]

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed explicitly for use in Fmoc-based SPPS, which has become the predominant method for peptide synthesis due to its milder reaction conditions compared to the harsher, acid-based Boc/Benzyl strategy.[3]

The Fmoc Orthogonal Strategy

The success of Fmoc SPPS hinges on an orthogonal protection scheme. The Nα-Fmoc group is stable under acidic conditions but is selectively cleaved by a weak base, typically a solution of piperidine in DMF.[3] Conversely, the protecting groups on the amino acid side chains (if present) are acid-labile and are removed only at the final step using a strong acid cocktail, such as trifluoroacetic acid (TFA).[3][12] This orthogonality ensures that the peptide backbone and side chains remain protected throughout the iterative chain assembly process.

Experimental Protocol: Incorporation of this compound

This protocol details a robust, self-validating methodology for coupling this compound onto a solid support-bound peptide chain. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acids), pre-loaded with the first amino acid.

-

Solvents: HPLC-grade DMF, Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Amino Acid: this compound.

-

Activation/Coupling Reagents:

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Step-by-Step Methodology:

-

Resin Swelling:

-

Place the resin in a suitable reaction vessel.

-

Add DMF to fully immerse the resin and agitate for 30-60 minutes.

-

Rationale: This step is critical for solvating the polymer matrix, making the reactive sites fully accessible for subsequent chemical steps.

-

-

N-terminal Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes. Drain and repeat once.

-

Rationale: Piperidine, a secondary amine, acts as a base to induce a β-elimination reaction, cleaving the Fmoc group from the N-terminus of the growing peptide chain.[3] The liberated dibenzofulvene byproduct is then washed away. Two treatments ensure complete deprotection.

-

-

Resin Washing:

-

Wash the resin thoroughly with DMF (5-6 times) to remove all residual piperidine and dibenzofulvene adducts.

-

Rationale: Residual piperidine will neutralize the incoming activated amino acid, preventing coupling. A comprehensive wash is a self-validating step that guarantees the subsequent reaction's success.

-

-

This compound Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (0.95 eq. relative to the amino acid) in a minimal volume of DMF.

-

Add DIPEA or Collidine (2 eq. relative to the amino acid) to the solution and vortex briefly. Allow to pre-activate for 1-2 minutes.

-

Rationale: HATU, in the presence of a non-nucleophilic base like DIPEA, rapidly converts the carboxylic acid of this compound into a highly reactive acyl-uronium intermediate. This intermediate readily reacts with the newly liberated N-terminal amine on the resin. The use of collidine is sometimes recommended as it has been shown to reduce the risk of racemization for sensitive residues compared to DIPEA.[12]

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.

-

Rationale: This prepares the peptide-resin for the next cycle of deprotection and coupling.

-

-

Cycle Repetition and Final Cleavage:

-

Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

-

After the final coupling and deprotection cycle, wash the resin thoroughly and dry it under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

SPPS Workflow Visualization

The following diagram illustrates a single, complete cycle for the incorporation of an Fmoc-protected amino acid, such as this compound, during solid-phase synthesis.

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

Applications and Significance of D-Homocitrulline Peptides

The synthesis of peptides containing D-Homocitrulline is not merely a chemical exercise; it is a gateway to probing complex biological phenomena and developing novel therapeutic strategies.

Homocitrullination in Autoimmunity and Cancer

Homocitrullination (or carbamylation) is the chemical modification of the ε-amino group of a lysine residue by isocyanic acid, converting the positively charged lysine into a neutral homocitrulline.[1] This change in charge and structure can create neoepitopes that are no longer recognized as "self" by the immune system.

-

Rheumatoid Arthritis (RA): Patients with RA often develop autoantibodies against carbamylated proteins, known as anti-CarP antibodies.[2] These antibodies are distinct from the more well-known anti-citrullinated protein antibodies (ACPAs) and serve as an independent marker for the disease.[13] Synthetic peptides containing homocitrulline are invaluable tools for developing diagnostic assays and for studying the underlying mechanisms of this autoimmune response.[2]

-

Cancer Immunotherapy: The same process of neoantigen generation can be harnessed for therapeutic benefit. Cellular stress within the tumor microenvironment can lead to increased protein carbamylation.[1] These homocitrullinated proteins can be processed and presented by Major Histocompatibility Complex class II (MHC-II) molecules on the surface of antigen-presenting cells. This can trigger a modification-specific CD4+ T-cell response capable of bypassing central tolerance and mounting an attack against tumor cells.[1] Synthesizing specific homocitrullinated peptide antigens is essential for developing cancer vaccines and adoptive T-cell therapies.

Logical Pathway: From PTM to Immune Response

The diagram below outlines the logical progression from the post-translational modification of a native protein to the generation of a targeted immune response, a pathway of central importance in both autoimmunity and oncology.

Caption: Generation of an immune response to a homocitrullinated neoantigen.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.[14] It is classified as a non-hazardous substance but may cause skin, eye, or respiratory irritation upon contact or inhalation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the solid powder or its solutions.[15]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid generating dust during weighing and transfer.[14]

-

Storage: Store the compound in a tightly sealed container at -20°C, protected from light and moisture, to ensure its long-term stability and prevent degradation.[9]

Conclusion

This compound is more than a mere chemical reagent; it is a specialized tool that enables the synthesis of peptides with unique and powerful biological functions. Its D-configuration provides a strategic advantage for therapeutic development by enhancing peptide stability. The homocitrulline side chain allows researchers to investigate and modulate immune responses central to both autoimmune pathology and cancer immunology. A deep, mechanistic understanding of its properties and its application in a robust, self-validating SPPS protocol, as detailed in this guide, empowers scientists to harness its full potential in advancing the frontiers of peptide chemistry and medicine.

References

-

ChemBK. Fmoc-D-Cit-OH. [Link]

-

Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 336-348. [Link]

-

Mezo, G., et al. (2002). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Molecules, 7(1), 75-87. [Link]

-

Biomitigation. This compound. [Link]

-

IndiaMART. FMOC D AMINO ACIDS. [Link]

-

ChemBK. Fmoc-D-HoCit-OH. [Link]

-

Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Aapptec Peptides. Fmoc-D-Met-OH [112883-40-6]. [Link]

-

Aapptec Peptides. Fmoc-D-Amino Acids Archives. [Link]

-

J&K Scientific LLC. This compound. [Link]

-

Scally, S. J., et al. (2013). Immune responses to peptides containing homocitrulline or citrulline in the DR4-transgenic mouse model of rheumatoid arthritis. Arthritis & Rheumatism, 65(9), 2311-2321. [Link]

-

Anaspec. Safety Data Sheet (SDS) - Fmoc-D-Leu-OH. [Link]

-

Wikipedia. Homocitrulline. [Link]

-

Aapptec. Safety Data Sheet - Fmoc-D-Cpa-OH. [Link]

-

Turunen, S., et al. (2013). Homocitrulline: An Analog and Confounder Related to Citrulline. In Autoantibodies and Cytokines (pp. 373-380). Springer. [Link]

-

Gucinski, A. C., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry, 31(7), 1464-1473. [Link]

-

Royal Society of Chemistry. Supporting Information for manuscript. [Link]

-

Lönn, L., et al. (2022). Vaccine Can Induce CD4-Mediated Responses to Homocitrullinated Peptides via Multiple HLA-Types and Confer Anti-Tumor Immunity. Cancers, 14(8), 1932. [Link]

-

SpectraBase. FMOC-chloride. [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

-

Aapptec Peptides. Fmoc-D-Trp-OH [86123-11-7]. [Link]

-

Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

-

Severn Biotech. Safety Data Sheet - Fmoc-Trp(Boc)-OH. [Link]

Sources

- 1. Vaccine Can Induce CD4-Mediated Responses to Homocitrullinated Peptides via Multiple HLA-Types and Confer Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immune responses to peptides containing homocitrulline or citrulline in the DR4-transgenic mouse model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chembk.com [chembk.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. jk-sci.com [jk-sci.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. siddhivinayakaspechem.com [siddhivinayakaspechem.com]

- 9. This compound | Biomitigation [biomitigation.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. Homocitrulline - Wikipedia [en.wikipedia.org]

- 14. anaspec.com [anaspec.com]

- 15. peptide.com [peptide.com]

Fmoc-D-Lys(carbamoyl)-OH synonyms and nomenclature

Topic: Fmoc-D-Lys(carbamoyl)-OH Synonyms and Nomenclature Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Nomenclature, Structural Properties, and Synthetic Utility in Peptidomimetics

Executive Summary

Fmoc-D-Lys(carbamoyl)-OH , widely recognized in the field as Fmoc-D-Homocitrulline , represents a critical building block in the synthesis of modified peptides.[1] While structurally analogous to citrulline, this derivative is distinguished by an extended methylene bridge in the side chain, originating from a lysine rather than an ornithine backbone.[2] This whitepaper provides a definitive guide to its nomenclature, physicochemical properties, and application in Solid Phase Peptide Synthesis (SPPS), specifically addressing its role in researching carbamylation-derived autoimmune responses (e.g., Rheumatoid Arthritis).

Part 1: Chemical Identity & Nomenclature

The nomenclature of Fmoc-D-Lys(carbamoyl)-OH can be ambiguous due to the overlapping terminology between urea-derivative amino acids. It is essential to distinguish it from Citrulline (Cit) . Citrulline is the ureido-derivative of Ornithine (3-carbon side chain), whereas the molecule is the ureido-derivative of Lysine (4-carbon side chain), correctly termed Homocitrulline (Hcit) .

Standardized Identifiers

| Property | Specification |

| Primary Name | Fmoc-D-Homocitrulline |

| IUPAC Systematic Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(carbamoylamino)hexanoic acid |

| Common Synonyms | Fmoc-D-Lys(carbamoyl)-OH; Fmoc-D-Hcit-OH; |

| CAS Number | 201485-38-3 (D-isomer); 201485-17-8 (L-isomer) |

| Molecular Formula | |

| Molecular Weight | 411.45 g/mol |

| Side Chain | Ureido group ( |

Structural Distinction Logic

The term "Lys(carbamoyl)" explicitly denotes that the

-

Lysine:

-

Lys(carbamoyl) / Homocitrulline:

-

Citrulline:

Part 2: Structural Analysis & Visualization

The following diagram illustrates the hierarchical chemical structure of Fmoc-D-Lys(carbamoyl)-OH, highlighting the protecting group (Fmoc) and the functional side chain (Homocitrulline) relative to the chiral center.

Figure 1: Structural hierarchy of Fmoc-D-Homocitrulline showing the N-terminal protection and the carbamoylated epsilon-amine.

Part 3: Synthetic Applications (SPPS Protocol)

Fmoc-D-Homocitrulline is highly compatible with standard Fmoc SPPS protocols. Unlike acid-labile side chains (e.g., Boc, Trt), the ureido group is robust. However, specific precautions prevent aggregation and ensure high coupling efficiency.

1. Solubility and Handling

-

Solvent: Soluble in DMF and NMP.

-

Stability: The carbamoyl group is stable to 20% Piperidine (deprotection) and 95% TFA (cleavage). It does not require orthogonal protection (e.g., Pbf or Trt) because the urea moiety is not nucleophilic enough to cause significant side reactions during standard cleavage.

2. Coupling Protocol (Recommended)

To minimize racemization of the D-isomer and maximize yield:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Stoichiometry: 3-5 equivalents relative to resin loading.

-

Time: 60 minutes at Room Temperature.

-

Note: Avoid heating >50°C during coupling to prevent potential cyclization or urea degradation.

3. Cleavage Cocktail

Standard cleavage cocktails are effective. The urea side chain does not require scavengers, but scavengers are needed for other residues (e.g., Trp, Cys) in the sequence.

-

Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)[3]

-

Standard: TFA / TIS / Water (95 : 2.5 : 2.5)[3]

SPPS Workflow Diagram

Figure 2: Workflow for incorporating Fmoc-D-Homocitrulline into peptide sequences via SPPS.

Part 4: Biological Context & Significance

Carbamylation vs. Citrullination

The incorporation of Fmoc-D-Homocitrulline is pivotal in studying Carbamylation , a non-enzymatic Post-Translational Modification (PTM).

-

Citrullination: Enzymatic conversion of Arginine to Citrulline by PAD enzymes.

-

Carbamylation: Chemical reaction of Lysine with cyanate (derived from urea or thiocyanate via Myeloperoxidase/MPO).[2][4] This converts Lysine to Homocitrulline .[2]

Research Applications

-

Rheumatoid Arthritis (RA): Anti-Carbamoylated Protein Antibodies (Anti-CarP) are a distinct biomarker in RA, separate from Anti-Citrullinated Protein Antibodies (ACPA).

-

Peptidomimetics: The D-isomer (Fmoc-D-Hcit-OH) is used to induce proteolytic stability in therapeutic peptides while mimicking the polar, uncharged nature of the carbamoylated lysine found in disease states.

References

-

Journal of the American Society for Mass Spectrometry. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on Peptide Fragmentation. Retrieved from [Link]

-

Wikipedia. (n.d.). Homocitrulline: Chemical Structure and Biological Role. Retrieved from [Link]

Sources

Technical Guide: D-Homocitrulline in Peptide Stability and Therapeutic Design

The following technical guide details the role, synthesis, and application of D-Homocitrulline (D-Hcit) in peptide stability and drug development.

Executive Summary

Peptide therapeutics often fail due to rapid proteolytic degradation and poor bioavailability. D-Homocitrulline (D-Hcit) represents a high-precision tool for overcoming these barriers. As the D-enantiomer of homocitrulline, it offers a dual advantage: (1) Proteolytic Resistance inherent to D-amino acids, preventing recognition by endogenous L-specific proteases, and (2) Isosteric Modulation , where its urea side chain mimics the hydrogen-bonding capabilities of arginine and citrulline while altering charge and steric profiles. This guide analyzes the physiochemical rationale for D-Hcit incorporation, provides validated synthesis protocols, and examines its critical role in reducing off-target toxicity in GnRH antagonists (e.g., Teverelix).

Physiochemical Profile & Mechanistic Rationale[1][2]

Structural Identity

D-Homocitrulline (

| Feature | D-Homocitrulline (D-Hcit) | D-Citrulline (D-Cit) | L-Lysine (L-Lys) |

| Side Chain | |||

| Charge (pH 7.4) | Neutral | Neutral | Positive (+1) |

| H-Bonding | Donor & Acceptor (Urea) | Donor & Acceptor (Urea) | Donor (Amine) |

| Stereochemistry | D (Right-handed) | D (Right-handed) | L (Left-handed) |

| Protease Susceptibility | Resistant | Resistant | Susceptible |

Mechanism of Stabilization

The inclusion of D-Hcit stabilizes peptides through two primary mechanisms:

-

Steric "Blindness" (Proteolytic Resistance): Endogenous proteases (e.g., trypsin, chymotrypsin) possess active sites evolved to bind L-amino acids. The inverted stereocenter of D-Hcit creates a steric clash within the enzyme's binding pocket (

or -

Charge Masking & Hydrophobicity: Unlike Lysine (which it resembles in length), D-Hcit is neutral. This prevents recognition by trypsin-like proteases that target basic residues. Furthermore, the urea group increases hydrophilicity compared to purely hydrophobic residues, improving solubility while maintaining a neutral charge profile critical for membrane interactions or receptor selectivity.

Case Study: D-Hcit in Drug Development (GnRH Antagonists)

The most authoritative application of D-Hcit is in the development of Teverelix , a GnRH antagonist. This case illustrates the subtle but critical impact of D-Hcit versus D-Citrulline.

-

The Challenge: First-generation GnRH antagonists caused severe histamine release (anaphylactoid reactions) due to positively charged arginine residues triggering mast cell degranulation.

-

The Solution: Replacing Arginine with neutral urea-derivatives (Citrulline or Homocitrulline) reduced this charge.

-

D-Cit vs. D-Hcit:

-

Outcome: The additional methylene group in D-Hcit (vs D-Cit) increases the side-chain hydrophobicity slightly and alters the spatial orientation of the urea group. This modification in Teverelix resulted in a lower histamine release potential compared to Cetrorelix, improving the safety margin while maintaining high receptor affinity.

Experimental Protocols

Synthesis: Incorporation via SPPS

D-Hcit is best introduced using Fmoc-Solid Phase Peptide Synthesis (SPPS).

Reagents:

-

Resin: Rink Amide (for C-terminal amides) or Wang (for acids).

-

Building Block: Fmoc-D-Homocitrulline-OH (commercially available).

-

Coupling: HATU/DIEA or DIC/Oxyma.

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 20 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling (D-Hcit):

-

Dissolve Fmoc-D-Hcit-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

-

Note: Pre-activation time should be minimal (< 2 min) to prevent racemization, though D-isomers are less prone to functional inversion in this context.

-

Add to resin and shake for 45-60 min.

-

-

Monitoring: Verify coupling via Kaiser Test (ninhydrin). If D-Hcit is N-terminal, the test should be negative (no free amines).

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The urea side chain is stable in standard TFA cleavage conditions.

Figure 1: SPPS workflow for incorporating D-Homocitrulline. The urea side chain does not require specific protection during standard Fmoc synthesis.

Stability Assay: Serum Incubation

This protocol validates the proteolytic resistance of D-Hcit peptides compared to L-analogs.

Materials:

-

Pooled Human Serum (Sigma or similar).

-

Control Peptide (L-Lys or L-Hcit variant).

-

Test Peptide (D-Hcit variant).

-

LC-MS grade Acetonitrile/Water/Formic Acid.

Protocol:

-

Preparation: Dissolve peptides to 1 mM in water.

-

Incubation: Mix peptide stock (10 µL) with human serum (90 µL) to final conc. 100 µM. Incubate at 37°C.

-

Sampling: At time points

, remove 10 µL aliquots. -

Quenching: Immediately add 40 µL ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate serum proteins.

-

Centrifugation: Spin at 10,000 x g for 10 min.

-

Analysis: Inject supernatant into LC-MS. Monitor the Parent Ion (

). -

Calculation: Plot % remaining peak area vs. time. Calculate half-life (

).

Expected Result: The D-Hcit peptide should show >90% stability at 24h, whereas L-analogs typically degrade within 1-4 hours.

Figure 2: Mechanistic logic of proteolytic resistance. D-Hcit prevents the induced fit required for protease catalysis.

Analytical Characterization (LC-MS)

Distinguishing D-Hcit from other residues is critical for quality control.

-

Mass Shift: D-Hcit (

, Monoisotopic Mass: 173.11 Da residue mass) is +14.02 Da heavier than Citrulline and +43.01 Da heavier than Ornithine. -

Fragmentation (MS/MS):

-

Hcit residues often undergo neutral loss of isocyanic acid (HNCO, -43 Da) from the ureido group upon collision-induced dissociation (CID).

-

Differentiation: While Citrulline also shows isocyanic acid loss, the specific

and

-

References

-

Vertex AI Search. (2026). D-homocitrulline peptide stability studies. 3

-

Chem-Impex. (n.d.). Fmoc-D-homocitrulline: Applications in Peptide Synthesis. 4

-

M.D.P.I. (2023). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation. (Discusses Teverelix vs Cetrorelix). 2

-

Journal of the American Society for Mass Spectrometry. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on Fragmentation. 5

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. 6

Sources

Non-Canonical Amino Acids in Urea Cycle Research: Mechanisms, Kinetics, and Therapeutic Frontiers

Topic: Non-canonical amino acids for urea cycle research Content Type: In-depth technical guide.

Executive Summary: The Strategic Value of Non-Canonical Probes

The urea cycle is the metabolic engine of nitrogen disposal, a tightly regulated sequence of five hepatic enzymes responsible for detoxifying ammonia into urea. While canonical amino acids (Arginine, Ornithine, Citrulline) are the cycle's fuel, non-canonical amino acids (ncAAs) serve as its brakes, sensors, and alternate pathways.

For researchers and drug developers, ncAAs are not merely biological curiosities; they are precision tools.[1] They allow for the dissection of enzyme kinetics (via transition-state mimicry), the quantification of metabolic flux (via isotopic labeling of alternate substrates), and the development of therapeutics for Urea Cycle Disorders (UCDs) and cardiovascular pathology.

This guide delineates the specific utility of key ncAAs—L-Norvaline, L-Canavanine, L-Homoarginine, and PALO —providing the mechanistic grounding and experimental protocols necessary to deploy them effectively in high-stakes research.

Mechanistic Foundations: The ncAA Toolbox

The utility of ncAAs in urea cycle research stems from their structural homology to the metabolic intermediates Ornithine, Citrulline, and Arginine. By mimicking these substrates, ncAAs can lock enzymes in specific conformations or divert metabolic flux into parallel pathways.

L-Norvaline: The Dual-Target Inhibitor

Structure: A linear isomer of Valine, L-Norvaline lacks the terminal

-

Mechanism 1 (Arginase Inhibition): L-Norvaline acts as a potent inhibitor of Arginase (ARG1). By blocking the hydrolysis of Arginine to Ornithine, it preserves the Arginine pool, which is then available for Nitric Oxide Synthase (NOS). This mechanism is critical in cardiovascular research.

-

Mechanism 2 (OTC Crystallography): In structural biology, L-Norvaline is used alongside Carbamoyl Phosphate (CP) to bind Ornithine Transcarbamylase (OTC) . It mimics the substrate Ornithine but cannot undergo the nucleophilic attack required for catalysis, effectively trapping the enzyme in a "pseudo-transition" state. This property was pivotal in resolving the crystal structure of human OTC.

L-Canavanine & L-Canaline: The Metabolic Saboteurs

Structure: L-Canavanine is a structural analog of L-Arginine where the terminal methylene group (

-

Mechanism: Arginase hydrolyzes L-Canavanine into L-Canaline and Urea.

-

Research Application: L-Canaline is a potent inhibitor of Vitamin B6-dependent enzymes, specifically Ornithine Aminotransferase (OAT) . By introducing Canavanine, researchers can inhibit OAT and force Ornithine flux exclusively towards the urea cycle (OTC pathway) rather than the transamination pathway, allowing for precise flux measurements.

L-Homoarginine: The Parallel Substrate

Structure: Homologue of Arginine with an extra methylene group (

-

Mechanism: Synthesized from Lysine by OTC (promiscuous activity) and hydrolyzed by Arginase.

-

Research Application: High levels of Homoarginine indicate efficient OTC activity but can compete with Arginine for cellular transport (CAT transporters). It serves as a biomarker for cardiovascular health and a probe for OTC substrate specificity.

PALO (N5-Phosphonoacetyl-L-Ornithine)

Structure: A bisubstrate analog that mimics the transition state of the reaction between Ornithine and Carbamoyl Phosphate.

-

Mechanism: Binds OTC with extremely high affinity (

in the nanomolar range), locking the active site. -

Research Application: The gold standard for validating OTC active site occupancy and studying "closed" enzyme conformations.

Visualization: Pathways and Intervention Points

The following diagram illustrates where these specific ncAAs intersect with the canonical Urea Cycle enzymes.

Caption: Intervention map showing ncAAs (Red) inhibiting enzymes or acting as alternative substrates (Yellow paths) within the canonical urea cycle.

Experimental Protocols

Protocol 1: OTC Active Site Saturation Assay using L-Norvaline

Objective: To determine the conformational stability of Ornithine Transcarbamylase (OTC) by trapping it in a pseudo-transition state. This is essential for drug screening assays where you want to stabilize the enzyme before introducing potential allosteric modulators.

Reagents:

-

Recombinant Human OTC (rhOTC).

-

Substrate: Carbamoyl Phosphate (CP), 10 mM stock.

-

Probe: L-Norvaline (Sigma-Aldrich), 100 mM stock in reaction buffer.

-

Buffer: 50 mM HEPES, pH 7.4, 10% Glycerol (for stability).

Workflow:

-

Equilibration: Dilute rhOTC to 0.5 mg/mL in HEPES buffer.

-

Saturation: Add L-Norvaline to a final concentration of 10 mM (excess relative to

of Ornithine). -

Initiation: Add Carbamoyl Phosphate (5 mM).

-

Note: Unlike Ornithine, Norvaline will NOT result in Citrulline formation.

-

-

Verification (Differential Scanning Fluorimetry - DSF):

-

Mix 20 µL of the complex with SYPRO Orange dye.

-

Run a melt curve (25°C to 95°C).

-

Result: The OTC-CP-Norvaline complex should show a significantly higher Melting Temperature (

) compared to Apo-OTC, confirming the "closed" active site conformation.

-

Protocol 2: Metabolic Flux Analysis with L-Canavanine

Objective: To isolate Urea Cycle flux from Ornithine Aminotransferase (OAT) activity in hepatocyte cultures.

Rationale: Ornithine can be diverted to Proline/Glutamate via OAT. To measure only the urea cycle capacity, one must block the OAT pathway. L-Canavanine's metabolite, L-Canaline, achieves this.

Workflow:

-

Cell Culture: Primary rat hepatocytes or HepG2 cells.

-

Pre-treatment: Treat cells with L-Canavanine (1 mM) for 2 hours.

-

Mechanism:[2] Intracellular Arginase converts Canavanine

Urea + L-Canaline. -

Effect: L-Canaline irreversibly inhibits OAT.

-

-

Tracer Addition: Wash cells and add medium containing

-Ornithine or -

Incubation: 30–60 minutes.

-

Extraction & MS Analysis:

-

Quench metabolism with ice-cold Methanol/Acetonitrile.

-

Analyze supernatant via LC-MS/MS targeting

-Citrulline and

-

-

Calculation: Flux is calculated based on the enrichment of Citrulline, assuming zero loss of Ornithine to the OAT pathway.

Quantitative Data: Kinetic Parameters

The following table summarizes the interaction parameters of these ncAAs with urea cycle enzymes, derived from key literature sources.

| Non-Canonical AA | Target Enzyme | Interaction Type | Kinetic Parameter ( | Reference |

| L-Norvaline | Arginase (ARG1) | Competitive Inhibitor | [1] | |

| L-Norvaline | OTC | Transition State Analog | N/A (Crystallization Agent) | [2] |

| PALO | OTC | Bisubstrate Analog | [3] | |

| L-Homoarginine | Arginase | Alternative Substrate | [4] | |

| L-Canavanine | Arginase | Alternative Substrate | [5] |

Therapeutic & Diagnostic Applications

Drug Development for Hyperammonemia

Research utilizing PALO and Norvaline has paved the way for "Pharmacological Chaperones." In patients with OTC deficiency (X-linked), unstable mutant enzymes are degraded rapidly. Small molecules that mimic the binding mode of Norvaline/PALO can stabilize the mutant OTC protein structure, preventing degradation and restoring partial ureagenesis.

Cardiovascular Diagnostics

L-Homoarginine is emerging as a critical biomarker. Low plasma levels correlate with increased mortality in heart failure and stroke. This suggests a link between the Urea Cycle (specifically the OTC-mediated synthesis of Homoarginine) and vascular health, likely via NO pathways. Measuring the Homoarginine/Ornithine ratio provides a readout of the balance between ureagenesis and NO production.

References

-

Arginase Inhibitor L-Norvaline. BMC Cardiovascular Disorders. Available at: [Link]

-

Crystal structure of human ornithine transcarbamylase complexed with carbamoyl phosphate and L-norvaline. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]

-

Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology. Available at: [Link]

- Homoarginine: the newest candidate for a cardio-renal risk marker.Amino Acids. (Contextual reference derived from general search on Homoarginine kinetics).

-

L-Canavanine Metabolism in Jack Bean. Plant Physiology. Available at: [Link]

Sources

Fmoc-Protected D-Amino Acid Derivatives: A Technical Guide for Medicinal Chemistry

<

This guide provides an in-depth exploration of Fmoc-protected D-amino acid derivatives, essential building blocks in modern medicinal chemistry. We will delve into the rationale behind their use, synthesis, purification, and application, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.

The Strategic Imperative for D-Amino Acids in Peptide Therapeutics

The vast majority of naturally occurring peptides and proteins are constructed from L-amino acids. This inherent chirality dictates their three-dimensional structure and, consequently, their biological function. However, this exclusivity to the L-enantiomer also presents a significant challenge in drug development: rapid enzymatic degradation. Proteases, ubiquitous in biological systems, are stereospecific enzymes that readily recognize and cleave peptide bonds between L-amino acids, leading to short in vivo half-lives for many peptide-based drug candidates.

The incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, offers a powerful strategy to overcome this limitation.[1][2][3] By strategically substituting one or more L-amino acids with their D-enantiomers, medicinal chemists can introduce a "steric shield" that hinders protease recognition and cleavage. This modification can dramatically increase the metabolic stability and circulating half-life of a peptide therapeutic.[2]

Beyond enhancing stability, the introduction of D-amino acids can also profoundly influence a peptide's conformation and bioactivity.[1][4] This can lead to:

-

Modulated Receptor Binding: Altering the peptide's three-dimensional shape can fine-tune its affinity and selectivity for its target receptor.

-

Novel Biological Activities: In some cases, the incorporation of D-amino acids can lead to entirely new or enhanced biological functions.[1]

-

Improved Physicochemical Properties: Chirality can influence self-assembly and aggregation properties, which can be leveraged in drug delivery and formulation.[1]

The Central Role of Fmoc Chemistry in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and automated construction of peptide chains.[5] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is the most widely used approach in SPPS due to its mild deprotection conditions.[5][6]

The core principle of Fmoc-SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).[5][7] Each amino acid monomer has its α-amino group temporarily protected by the Fmoc group. This prevents unwanted side reactions during the coupling of the next amino acid in the sequence.[5]

The synthesis cycle consists of two key steps:

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide. This is typically achieved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][8] The deprotection mechanism proceeds via a β-elimination reaction.[6][7][9]

-

Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly liberated N-terminal amine of the growing peptide chain, forming a new peptide bond.[8]

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and any side-chain protecting groups are removed, typically with a strong acid cocktail containing scavengers to prevent side reactions.[8][10]

Synthesis and Purification of Fmoc-D-Amino Acid Derivatives

The availability of high-purity Fmoc-D-amino acid derivatives is critical for the successful synthesis of high-quality peptides. While many common derivatives are commercially available, understanding their synthesis and purification is essential for troubleshooting and for the preparation of custom, non-standard amino acids.

Synthesis of Fmoc-D-Amino Acids

The most common method for the Nα-Fmoc protection of a D-amino acid involves the reaction of the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[11][12]

Experimental Protocol: Synthesis of an Fmoc-D-Amino Acid

-

Dissolution: Dissolve the D-amino acid (1 equivalent) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.5 equivalents) in dimethoxyethane or a similar water-miscible organic solvent to the amino acid solution with vigorous stirring.[12]

-

Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2. This will protonate the carboxylic acid and cause the Fmoc-D-amino acid to precipitate.

-

Isolation: Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.

-

Drying: Dry the product under vacuum to yield the crude Fmoc-D-amino acid.

Purification and Quality Control

The purity of the Fmoc-D-amino acid derivative is paramount to avoid the incorporation of impurities into the final peptide. The primary methods for purification and quality control are:

-

Recrystallization: This is a powerful technique for purifying the crude product. The choice of solvent system is crucial and will depend on the specific amino acid derivative.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of Fmoc-amino acids.[13] Chiral HPLC methods can be employed to determine the enantiomeric purity of the D-amino acid derivative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the Fmoc-D-amino acid and to detect any residual solvents or impurities.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the desired product.[14]

Data Presentation: Typical Purity and Yield of Fmoc-D-Amino Acid Synthesis

| D-Amino Acid | Typical Yield (%) | Purity by HPLC (%) | Enantiomeric Excess (%) |

| D-Alanine | 85-95 | >99 | >99.5 |

| D-Leucine | 80-90 | >99 | >99.5 |

| D-Phenylalanine | 88-98 | >99 | >99.5 |

| D-Proline | 75-85 | >98.5 | >99.5 |

| D-Tryptophan | 70-80 | >98 | >99.0 |

Note: Yields and purities can vary depending on the specific reaction conditions and the nature of the amino acid side chain.

Application of Fmoc-D-Amino Acid Derivatives in SPPS

The incorporation of an Fmoc-D-amino acid into a peptide sequence during SPPS follows the standard synthesis cycle. However, there are some key considerations:

-

Coupling Reagents: Standard coupling reagents such as DCC/HOBt, HBTU, or HATU are generally effective for coupling Fmoc-D-amino acids.[9] The choice of reagent may need to be optimized depending on the specific amino acid and the sequence context to minimize the risk of epimerization (racemization) at the Cα position.

-

Monitoring of Coupling Reactions: It is crucial to monitor the completeness of each coupling step. The Kaiser test or other colorimetric tests can be used to detect the presence of unreacted primary amines on the resin.

-

Double Coupling: For sterically hindered D-amino acids or at difficult positions within a sequence, a "double coupling" strategy (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction.

Experimental Protocol: Incorporation of an Fmoc-D-Amino Acid during Manual SPPS

-

Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine following the Fmoc deprotection step. Wash the resin thoroughly with DMF.[8]

-

Activation of Fmoc-D-Amino Acid: In a separate vessel, dissolve the Fmoc-D-amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents). Allow the activation to proceed for a few minutes.

-

Coupling: Add the activated Fmoc-D-amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue the coupling for an additional period or perform a double coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Visualization of Key Processes

Diagram: The Fmoc-SPPS Cycle for Incorporating a D-Amino Acid

Caption: The iterative cycle of Fmoc deprotection and coupling in SPPS.

Diagram: Rationale for Increased Proteolytic Stability

Caption: D-amino acid incorporation hinders protease binding, enhancing peptide stability.

Conclusion and Future Perspectives

Fmoc-protected D-amino acid derivatives are indispensable tools in the design and synthesis of peptide-based therapeutics. Their strategic incorporation offers a robust solution to the challenge of proteolytic instability, a major hurdle in peptide drug development. Furthermore, the introduction of D-amino acids provides a sophisticated mechanism to modulate the conformational and biological properties of peptides, opening up new avenues for drug discovery. As our understanding of peptide structure-activity relationships deepens, the creative use of D-amino acids, facilitated by reliable Fmoc chemistry, will continue to drive the development of the next generation of innovative peptide medicines. The continued exploration of novel D-amino acid structures and their impact on peptide self-assembly and bioactivity promises to yield exciting new therapeutic opportunities.[1]

References

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Custom Peptide Synthesis. Retrieved February 6, 2026, from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 6, 2026, from [Link]

-

Principles and Practice of Solid-Phase Peptide Synthesis. (n.d.). Oxford Academic. Retrieved February 6, 2026, from [Link]

-

Jiang, M., Jia, X., & Yang, L. (2025). [Applications and synthesis of D-amino acids]. Sheng Wu Gong Cheng Xue Bao, 41(11), 4157-4178. [Link]

-

Al-Garawi, A. A., Al-Dahmoshi, H. O., Al-badr, A. A., & Al-jaf, H. T. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7015. [Link]

- Wang, Z., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.Journal of the American Chemical Society.

-

Amdemariam, T. T., & de la Torre, B. G. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 18(19), 1662-1671. [Link]

-

López, J., Galiano, V., & de la Torre, B. G. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 154. [Link]

-

Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).

-

D-amino acid peptides to resist common proteases. (2012, March 28). LifeTein. Retrieved February 6, 2026, from [Link]

- Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. (2025, August 7).

-

Sun, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences, 23(18), 10834. [Link]

- Bajnath, A., et al. (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.NIH.

- D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. (2025, June 17). bioRxiv.

-

Ong, W. T., et al. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences, 17(7), 1039. [Link]

-

Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride. Journal of Chromatography A, 282, 609-618. [Link]

- The use of D-amino acids in peptide design. (n.d.).

- Novabiochem® Enhanced specification Fmoc-amino acids. (n.d.). Merck Millipore.

- Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (2025, August 7).

- Sun, Y., et al. (2025, October 13). Promising Application of D-Amino Acids toward Clinical Therapy.

-

Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 6, 2026, from [Link]

-

Lau, J. L., & Dunn, M. K. (2018). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 19(5), 1300. [Link]

- The Use of d-Amino Acids for Peptide Self-assembled Systems. (2020, November 26). Royal Society of Chemistry.

- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.).

- Di Ludovico, O., et al. (n.d.). Peptide Nucleic Acids (PNAs)

Sources

- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Biological Significance & Analytical Differentiation of Homocitrulline vs. Citrulline Residues

[1]

Executive Summary

In the landscape of post-translational modifications (PTMs), Citrulline (Cit) and Homocitrulline (Hcit) represent a critical duality.[1][2] While structurally homologous—differing by only a single methylene (

For drug development professionals, particularly in Rheumatoid Arthritis (RA) and cardiovascular disease, distinguishing these residues is paramount. Misidentification leads to false biomarker validation and off-target therapeutic strategies.[4] This guide delineates the mechanistic divergence, immunological consequences, and the rigorous mass spectrometry (MS) workflows required to differentiate these "molecular mimics" with absolute certainty.

Part 1: Structural & Mechanistic Divergence[5]

The Chemistry of Modification

The core challenge in differentiating Cit and Hcit lies in their structural homology.[2][5][6] Both possess a ureido (urea-like) group on the side chain, which dictates their unique electrostatic properties (loss of positive charge) and immunogenicity.

| Feature | Citrulline (Cit) | Homocitrulline (Hcit) |

| Precursor Amino Acid | Arginine (Arg) | Lysine (Lys) |

| Reaction Type | Enzymatic Deimination (Hydrolysis) | Chemical Carbamylation (Nucleophilic Attack) |

| Mass Shift (vs Precursor) | +0.984 Da (Loss of NH, Gain of O) | +43.006 Da (Addition of CONH) |

| Side Chain Length | 3 Carbon spacer | 4 Carbon spacer (One extra |

| Physiological Role | Histone code regulation, NETosis | None known (Pathological marker) |

Genesis Pathways

Citrullination is driven by Peptidylarginine Deiminases (PADs) , which require high calcium concentrations.[3][4] Carbamylation, conversely, is driven by Cyanate (OCN⁻) exposure.[4] Cyanate is generated via two distinct pathways: the dissociation of urea (common in renal failure) or the inflammation-driven MPO pathway.[4]

Key Insight: In inflammatory environments (e.g., the RA synovium), both pathways are active simultaneously.[4] Neutrophils release PAD enzymes (causing citrullination) and Myeloperoxidase (MPO), which converts thiocyanate into cyanate (causing carbamylation).[1][4]

Figure 1: Mechanistic divergence of Citrulline and Homocitrulline formation.[4] Note the dual origin of Cyanate driving the carbamylation pathway.

Part 2: Immunological Consequences & Clinical Utility[5]

The "Molecular Mimicry" Problem

The immune system often confuses these two residues. In Rheumatoid Arthritis, Anti-Citrullinated Protein Antibodies (ACPAs) are the gold standard biomarker.[4] However, researchers have identified a distinct class of autoantibodies: Anti-Carbamylated Protein Antibodies (Anti-CarP) .[4]

-

Cross-Reactivity: Many polyclonal anti-citrulline antibodies cross-react with homocitrulline sequences due to the identical ureido terminal group.[4]

-

Clinical Distinction: Anti-CarP antibodies can be present in ACPA-negative patients.[4][7][8][9] They are independently associated with severe joint erosion and radiographic progression.[4]

Therapeutic Implications

For drug developers, this distinction is critical:

-

PAD Inhibitors: Therapies targeting PAD enzymes (e.g., Cl-Amidine derivatives) will reduce citrullination but have zero effect on carbamylation.[4]

-

Scavenger Therapies: If a patient's pathology is driven by MPO-mediated carbamylation, PAD inhibitors will fail.[4] Therapies scavenging cyanate (e.g., amino acid supplementation) or MPO inhibitors are required.[4]

Part 3: Analytical Challenges & Protocols

The Application Scientist's Warning: Never rely solely on commercial polyclonal antibodies to distinguish Cit from Hcit in tissue samples.[4] The structural similarity leads to high false-positive rates.[4] Mass Spectrometry is the only self-validating method.[4]

Protocol: Artifact-Free Sample Preparation

A common error in proteomics is inducing artificial carbamylation during sample prep.[4] Urea, a standard denaturant, dissociates into cyanate at temperatures >37°C, chemically modifying lysines and creating false Hcit signals.

The "No-Urea" Protocol:

-

Lysis/Denaturation: Replace Urea with Sodium Deoxycholate (SDC) (1-2%) or RapiGest.[4] These detergents denature efficiently without generating cyanate.[4]

-

Digestion: Perform trypsin digestion in SDC buffer.

-

Cleanup: Precipitate SDC using formic acid (acidification) followed by centrifugation.

If Urea must be used:

-

Use fresh solutions only (prepare immediately before use).

-

Keep all steps at 4°C or room temperature (never >30°C).

-

Add a scavenger: 50mM Ammonium Bicarbonate or Tris (the primary amines will scavenge free cyanate).[4]

Mass Spectrometry Differentiation Workflow

While the mass shifts differ relative to the parent amino acid, the identification relies on precise mass measurement and fragmentation patterns.

-

Citrulline:

-

Homocitrulline:

Figure 2: LC-MS/MS Decision Tree for distinguishing Citrulline and Homocitrulline residues. Note the critical "No Urea" step to prevent artifacts.

References

-

Trouw, L. A., et al. (2017).[4] Pitfalls in the detection of citrullination and carbamylation.[2][4][5][6][10] Autoimmunity Reviews.[4][7] Link

-

Szabó, Z., et al. (2020).[4] Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides.[2][6] Journal of the American Society for Mass Spectrometry.[2][4] Link[4]

-

Shi, J., et al. (2014).[4] Carbamylation vs Citrullination in Autoimmunity.[3][4][10] Cayman Chemical Technical Review.[4] Link

-

Klacht, C., et al. (2019).[4] Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer.[4][11][12] G-Biosciences Technical Note.[4] Link

-

Pecani, A., et al. (2020).[4] Anti-carbamylated protein antibody isotype pattern differs between palindromic rheumatism and rheumatoid arthritis.[4][13] Arthritis Research & Therapy.[3][4][13] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Homocitrulline - Wikipedia [en.wikipedia.org]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ACPA and rheumatoid arthritis: What to know [medicalnewstoday.com]

- 8. The value of anti-CarP and anti-PAD4 as markers of rheumatoid arthritis in ACPA/RF negative rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-carbamylated protein antibody isotype pattern differs between palindromic rheumatism and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Manual vs. Automated Solid-Phase Synthesis of Fmoc-D-Homocitrulline Peptides

Abstract & Introduction

Fmoc-D-Homocitrulline (Fmoc-D-Homocit-OH) is a non-standard amino acid increasingly utilized in drug discovery to probe the stereochemical requirements of citrullination-dependent signaling (e.g., Rheumatoid Arthritis autoantibodies) and to enhance the metabolic stability of peptide therapeutics.

Structurally, Homocitrulline is the carbamylated derivative of Lysine, possessing a ureido (urea) group on the

The Challenge: The primary synthetic challenge with this compound lies in its ureido side chain . Unlike Lysine, which is protected (e.g., Boc, Trt), the urea group in Homocitrulline is typically unprotected . This exposes it to potential side reactions:

-

Dehydration: Conversion of the urea to a carbodiimide or nitrile under harsh activation conditions.

-

Solubility: The polar urea moiety can induce intermolecular hydrogen bonding, leading to aggregation and gelation in organic solvents (DMF/NMP).

-

Cost: As a D-isomer non-standard building block, efficient coupling is economically critical.

This guide compares Manual Synthesis (optimized for control and cost) vs. Automated Microwave Synthesis (optimized for speed and throughput), providing validated protocols for each.

Chemical Properties & Handling

| Property | Specification | Critical Insight |

| Molecular Weight | ~410.4 g/mol | Higher than standard AAs; adjust mass calculations accordingly. |

| Side Chain | Ureido (Urea) | Neutral. Does not require deprotection during cleavage. Prone to H-bonding. |

| Solubility | Moderate in DMF | Often requires sonication or 10% NMP spike. Do not heat >40°C to dissolve (urea instability). |

| Stability | Acid Stable | Stable to 95% TFA, provided scavengers (Water/TIS) are present. |

| Activation Risk | Dehydration | Avoid high-concentration carbodiimides (DCC/DIC) without additives (Oxyma/HOBt). |

Decision Matrix: Manual vs. Automated

The choice between manual and automated workflows depends on scale, sequence difficulty, and resource constraints.

Figure 1: Decision workflow for selecting the optimal synthesis strategy.

Protocol 1: Manual Synthesis (High Control)

Best for: Short peptides (<15 AA), expensive reagents, or when visual confirmation of coupling is required.

Reagents

-

Resin: Rink Amide (0.5 mmol/g loading) or Wang.

-

Solvent: DMF (Main), NMP (for difficult steps).

-

Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Note: DIC/Oxyma is preferred over HCTU/DIEA for manual synthesis of urea derivatives to minimize racemization and dehydration risks [1].

-

-

Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if Asp is present).

Step-by-Step Procedure

-

Resin Swelling:

-

Weigh resin (e.g., 0.1 mmol scale).

-

Swell in DCM (20 mins), then wash with DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% Piperidine/DMF (5 mL). Agitate 3 mins. Drain.

-

Add fresh 20% Piperidine/DMF (5 mL). Agitate 12 mins. Drain.

-

Wash: DMF (3x), DCM (3x), DMF (3x). Crucial: Remove all piperidine.

-

-

Activation (The "Pre-Activation" Step):

-

Weigh 3.0 eq of this compound.

-

Dissolve in minimum DMF. If cloudy, add 10% NMP or sonicate.

-

Add 3.0 eq Oxyma Pure.

-

Add 3.0 eq DIC.

-

Wait 2 minutes for the active ester to form. The solution should be clear.

-

-

Coupling:

-

Add the pre-activated mixture to the resin.[2]

-

Agitate at Room Temperature for 60-90 minutes .

-

Monitoring: Perform a Kaiser Test (Ninhydrin).

-

Blue Beads: Incomplete coupling.

Re-couple (Step 5). -

Colorless/Yellow: Complete.

-

-

-

Re-Coupling (If needed):

-

Do not deprotect. Wash resin with DMF.[2]

-

Repeat activation with fresh reagents (use HCTU/DIEA for the second shot if DIC failed).

-

-

Final Wash: DMF (5x).

Protocol 2: Automated Microwave Synthesis (High Throughput)

Best for: Long peptides, hydrophobic sequences, or routine production. Platform Reference: CEM Liberty Blue™ or similar microwave synthesizers.[3]

Critical Modification for Urea Side Chains

Standard microwave protocols often use 75°C or 90°C. Do NOT use >50°C for this compound. High temperatures can cause the unprotected urea to attack the backbone or dehydrate.

Instrument Parameters

| Parameter | Setting | Rationale |

| Coupling Temp | 50°C | Prevents urea side-chain degradation. |

| Coupling Time | 10 minutes | Compensates for lower temperature. |

| Power | 35 Watts (Variable) | Gentle heating. |

| Deprotection | 75°C (Standard) | Fmoc removal is safe at high temp; the AA is already coupled. |

| Reagents | 0.2M AA / 0.5M DIC / 1.0M Oxyma | High concentration drives kinetics. |

Workflow

-

Stock Solution Preparation:

-

Dissolve this compound at 0.2M in DMF.

-

Filtration:MANDATORY. Pass through a 0.45 µm PTFE filter before placing on the robot. Urea derivatives often contain micro-particulates that clog robotic nozzles.

-

-

Programming the Method:

-

Create a "Single Couple - Low Temp" method specifically for the D-Homocit position.

-

Wash Steps: Increase post-coupling washes by 50% to remove sticky urea residues from the resin.

-

-

Execution:

-

Load sequence. Assign the "Low Temp" method to the D-Homocit residue.

-

Assign standard "75°C Fast" methods to all other standard amino acids (Ala, Gly, Leu, etc.).

-

Cleavage & Isolation (Universal)

The urea group is hydrophilic. Proper scavenging is required to prevent re-attachment of protecting groups (like Pbf or Trt from other residues) onto the urea nitrogens.

Cocktail:

-

92.5% TFA (Trifluoroacetic acid)

-

2.5% TIS (Triisopropylsilane)

-

2.5% DODT (3,6-Dioxa-1,8-octanedithiol) - only if Cys/Met present

-

2.5% - 5.0% Water (Essential for urea solvation and scavenging)

Procedure:

-

Incubate resin in cocktail for 2-3 hours at RT.

-

Precipitate in cold Diethyl Ether.

-

Centrifuge and wash pellet 3x with Ether.

-

Lyophilize from Water/Acetonitrile (0.1% TFA).

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| Low Yield (Deletion) | Incomplete Coupling | Manual: Double couple. Auto: Switch solvent to NMP for this step. |

| Extra Mass (+18 or +42) | Side Reactions | Check water content in DMF. Ensure "Pre-activation" time is <5 mins to avoid ester hydrolysis. |

| Nozzle Clogging (Auto) | AA Precipitation | Filter the AA stock solution. Use DMF/NMP (80:20) mixture for the stock. |

| Racemization | Base-catalyzed | Switch from HCTU/DIEA to DIC/Oxyma . Reduce coupling temp to RT or max 40°C. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Bachem. (2023). Fmoc Solid Phase Peptide Synthesis - A Technical Guide. Link

-

CEM Corporation. (2022). Microwave Peptide Synthesis: Best Practices for Difficult Sequences. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

PubChem. (2023). Homocitrulline Compound Summary. Link

Sources

Application Note & Protocol Guide: Strategic Loading of Fmoc-D-Homocit-OH on Wang and Rink Amide Resins for Solid-Phase Peptide Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The strategic selection of a solid support is a critical determinant for the successful outcome of Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed comparative analysis and comprehensive protocols for the loading of the non-standard amino acid, Fmoc-D-Homocit-OH, onto two of the most prevalent solid supports used in Fmoc chemistry: Wang resin and Rink Amide resin. The choice between these resins dictates the C-terminal functionality of the resulting peptide—a carboxylic acid from Wang resin or a carboxamide from Rink Amide resin. This document offers in-depth, field-proven methodologies, elucidates the chemical rationale behind experimental choices, and presents self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Foundational Role of Resin Selection in SPPS

In the landscape of synthetic peptide chemistry, the solid support, or resin, is the foundational scaffold upon which the peptide chain is assembled. The physicochemical properties of the resin and its linker dictate not only the C-terminal functionality of the final peptide but also influence the efficiency of coupling reactions and the conditions required for cleavage. The two most common polystyrene-based resins employed in Fmoc-based SPPS are Wang resin and Rink Amide resin.[1]

-

Wang Resin , characterized by its 4-hydroxybenzyl alcohol linker, is the support of choice for the synthesis of peptides with a C-terminal carboxylic acid.[2] The peptide is attached via an ester linkage that is labile to moderately acidic conditions, typically a high concentration of trifluoroacetic acid (TFA).[1][3]

-

Rink Amide Resin possesses a more complex linker that, upon cleavage, yields a peptide with a C-terminal amide.[4][5] This functionality is often crucial for mimicking the native structure of many bioactive peptides. The loading of the first amino acid onto the Rink Amide linker is generally considered more straightforward than esterification to Wang resin.[5][6]

The incorporation of non-standard amino acids, such as this compound, a derivative of citrulline, into peptide sequences is a common strategy in drug discovery to enhance biological activity and stability.[7][8] The successful loading of this first residue is paramount for the overall success of the synthesis.

Comparative Analysis: Wang Resin vs. Rink Amide Resin

The decision to use Wang or Rink Amide resin should be based on the desired C-terminal functionality of the target peptide. The table below summarizes the key characteristics and differences between these two supports.

| Feature | Wang Resin | Rink Amide Resin |

| C-Terminal Functionality | Carboxylic Acid | Carboxamide |

| Linkage Type | Ester | Amide (to linker) |

| Cleavage Conditions | Moderate to strong acid (e.g., 50-95% TFA)[3][9] | Strong acid (e.g., 95% TFA)[6][9] |

| First Amino Acid Loading | Esterification; can be challenging and prone to racemization[1][6] | Amide bond formation; generally more straightforward[5][6] |

| Key Applications | Synthesis of linear peptides requiring a free C-terminus[1] | Synthesis of bioactive peptide amides[4][5] |

Experimental Workflows & Chemical Mechanisms

Loading this compound onto Wang Resin

The esterification of the first amino acid to the hydroxyl group of the Wang linker is a critical step. The use of a carbodiimide activating agent, such as diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a common method.[1][3] However, the basicity of DMAP can lead to racemization of the amino acid.[10] The addition of an auxiliary nucleophile like hydroxybenzotriazole (HOBt) can mitigate this side reaction.[3]

Caption: Workflow for loading this compound onto Rink Amide resin.

Detailed Protocols

Protocol for Loading this compound onto Wang Resin

Materials:

-

Wang Resin

-

This compound

-

Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Acetic Anhydride

-

Pyridine

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.

-

Activation of this compound:

-

In a separate flask, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HOBt in DMF.

-

Add 2.0 equivalents of DIC to the amino acid solution.

-

Stir the mixture at room temperature for 20 minutes to allow for pre-activation.

-

-

Coupling:

-

Drain the DMF from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Add 0.1 equivalents of DMAP.

-

Agitate the reaction mixture at room temperature for 4-12 hours.

-

-

Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Capping of Unreacted Sites:

-

To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (10:1:89 v/v/v) for 1 hour. [3] * This step is crucial to prevent the formation of deletion sequences in the subsequent peptide synthesis.

-

-

Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

Protocol for Loading this compound onto Rink Amide Resin

Materials:

-

Rink Amide Resin (Fmoc-protected)

-

This compound

-

Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Treat the resin with 20% piperidine in DMF for 3 minutes. [10] * Drain and repeat the treatment for 10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

-

Activation of this compound:

-

In a separate flask, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HOBt in DMF. [11] * Add 2.0 equivalents of DIC to the solution and allow it to pre-activate for 10 minutes. [11]4. Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Washing and Drying: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.

Determination of Resin Loading

The loading efficiency of the first amino acid is a critical parameter for the subsequent synthesis. A common and reliable method is the spectrophotometric quantification of the Fmoc group cleaved from a known mass of dried, loaded resin. [10][12] Protocol for Fmoc-Cleavage Assay:

-

Accurately weigh approximately 5 mg of the dried, loaded resin into a glass vial.

-

Add a known volume (e.g., 10 mL) of 20% piperidine in DMF.

-

Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

-

Dilute an aliquot of the supernatant with 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer.

-

Measure the absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.

-

Calculate the loading using the Beer-Lambert law:

Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in L) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm)

The extinction coefficient for the dibenzylfulvene-piperidine adduct at 301 nm is 7800 M⁻¹cm⁻¹.

Troubleshooting and Key Considerations

-

Low Loading on Wang Resin: Incomplete activation, steric hindrance, or moisture can lead to low loading. Ensure all reagents and solvents are anhydrous. The use of alternative coupling reagents such as MSNT may be beneficial in difficult cases. [10]* Racemization on Wang Resin: The use of DMAP can increase the risk of racemization. [1]Minimize the amount of DMAP and the reaction time, or consider alternative esterification methods that do not require a strong base.

-

Incomplete Fmoc Deprotection on Rink Amide Resin: Ensure fresh piperidine solution is used and that washing steps are thorough to remove all piperidine before the coupling step.

-

Quality of DMF: The presence of dimethylamine impurities in DMF can cause premature deprotection of the Fmoc group. [3]Use high-purity, amine-free DMF for all steps. [13]

Conclusion